molecular formula O6S6-2 B14687469 Tetrasulfane-1,4-disulfonate CAS No. 31294-89-0

Tetrasulfane-1,4-disulfonate

Cat. No.: B14687469
CAS No.: 31294-89-0
M. Wt: 288.4 g/mol
InChI Key: UMIMASAQGBNPAE-UHFFFAOYSA-L
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Description

Tetrasulfane-1,4-disulfonate (CAS No. 31294-89-0) is a sulfur-rich compound characterized by a linear chain of four sulfur atoms (tetrasulfane) flanked by two sulfonate (-SO₃⁻) groups at the terminal positions. Its molecular formula is S₄(SO₃)₂²⁻, typically stabilized as sodium or potassium salts (e.g., disodium tetrasulfane-1,4-diide, [Na+]₂[S-]SS[S-]) . This compound is structurally related to tetrathionic acid (H₂S₄O₆) and its salts, such as sodium tetrathionate dihydrate (CAS 13721-29-4), which share the S₄ backbone but differ in oxidation states and functional groups .

Its sulfonate groups enhance solubility in polar solvents, making it suitable for coordination chemistry applications, particularly in silver-based polymers .

Properties

CAS No.

31294-89-0

Molecular Formula

O6S6-2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/H2O6S6/c1-11(2,3)9-7-8-10-12(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2

InChI Key

UMIMASAQGBNPAE-UHFFFAOYSA-L

Canonical SMILES

[O-]S(=O)(=O)SSSSS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrasulfane-1,4-disulfonate can be synthesized through various methods. One common approach involves the nickel-catalyzed reductive coupling of unactivated alkyl bromides with symmetrical tetrasulfides . This method is practical and scalable, relying on easily available, unfunctionalized substrates.

Industrial Production Methods

Industrial production of this compound typically involves the oxidative coupling of sulfur-containing compounds. This process is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tetrasulfane-1,4-disulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfinic acid, nickel catalysts, and various oxidizing agents . Reaction conditions often involve specific temperatures, pressures, and the presence of light for photocatalytic reactions.

Major Products Formed

Major products formed from the reactions of this compound include trisulfide dioxides, various sulfur-containing intermediates, and other polysulfanes .

Mechanism of Action

Comparison with Similar Compounds

Trisulfane-1,3-disulfonate (CAS 15579-16-5)

  • Structure : Features a trisulfane chain (S₃) with sulfonate groups at positions 1 and 3.
  • Reactivity : The shorter sulfur chain reduces stability compared to tetrasulfane analogs. It is more prone to oxidative cleavage due to weaker S–S bonds.
  • Applications : Primarily used in organic synthesis for introducing sulfur bridges, but less effective in forming stable coordination polymers compared to tetrasulfane derivatives .

Tetrathionic Acid and Tetrathionate (CAS 13760-29-7 / 15536-54-6)

  • Structure : Tetrathionate (S₄O₆²⁻) contains a sulfur chain with terminal sulfonate groups and two additional oxygen atoms per sulfur.
  • Oxidation State : Tetrathionate is in a higher oxidation state (+5 per sulfur) compared to tetrasulfane-1,4-disulfonate (-1 per sulfur in the S₄ chain).
  • Applications : Widely used in analytical chemistry as an oxidizing agent, whereas this compound is employed in reductive or neutral synthetic conditions .

Benzene-1,4-disulfonate Derivatives

  • Structure : Aromatic systems with sulfonate groups at the 1,4-positions (e.g., sodium 2-formylbenzene-1,4-disulfonate, CAS 1818-11-2).
  • Coordination Chemistry: These compounds exhibit superior electrical conductivity in silver coordination polymers (e.g., 10⁻³ S·cm⁻¹) due to π-conjugation, unlike the non-aromatic this compound, which relies on sulfur chain flexibility .

Functional and Application-Based Comparisons

Physicochemical Properties

Property This compound Trisulfane-1,3-disulfonate Benzene-1,4-disulfonate
Water Solubility High (due to sulfonates) Moderate High
Thermal Stability Decomposes >200°C Decomposes >150°C Stable up to 300°C
Conductivity in Polymers Low (flexible S₄ chain) Not reported High (aromatic π-system)

Research Findings and Limitations

  • Materials Science : this compound-based silver polymers show lower conductivity (10⁻⁵ S·cm⁻¹) compared to benzene-1,4-disulfonate analogs, limiting their use in electronics .
  • Synthetic Challenges : The compound’s sensitivity to oxidation necessitates inert atmospheres during reactions, unlike more stable tetrathionates .
  • Data Gaps : Predicted physicochemical properties (e.g., logP, pKa) for this compound remain uncalculated, hindering computational modeling efforts .

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